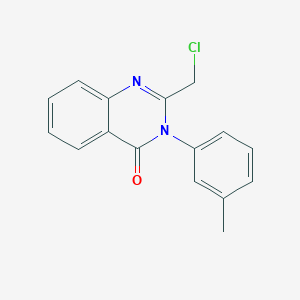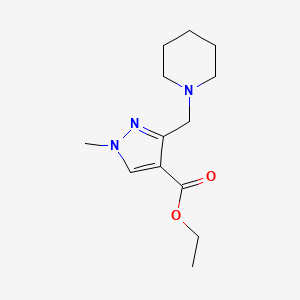
ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl ester, a methyl group, and a piperidinylmethyl group, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the esterification process by providing a reusable and eco-friendly alternative to traditional homogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid.
Reduction: Ethyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Lacks the piperidinylmethyl group, making it less versatile in terms of chemical reactivity.
1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate: Similar structure but different substitution pattern, leading to variations in biological activity.
Uniqueness
ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer a balance of hydrophilicity and lipophilicity. This balance enhances its bioavailability and makes it a promising candidate for drug development .
Properties
IUPAC Name |
ethyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-13(17)11-9-15(2)14-12(11)10-16-7-5-4-6-8-16/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDFYLDXDYKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

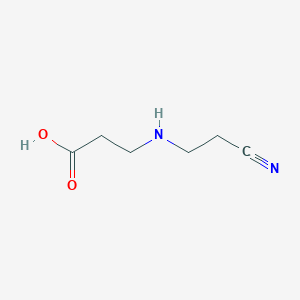
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2762266.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)
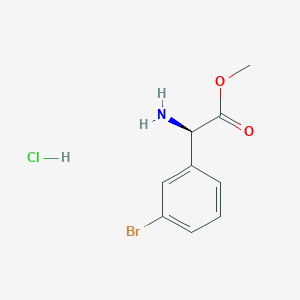
![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)
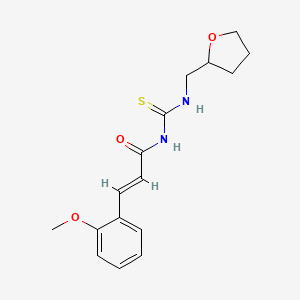
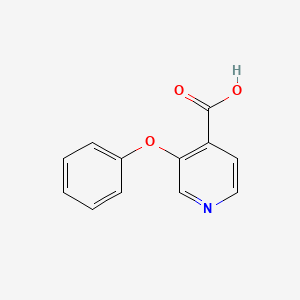
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)
![Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2762280.png)
